molecular formula C20H15F2N3O2 B10950238 Ethyl 7-(difluoromethyl)-5-(naphthalen-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 7-(difluoromethyl)-5-(naphthalen-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B10950238
M. Wt: 367.3 g/mol
InChI Key: JGZWKYDHWVAPCI-UHFFFAOYSA-N
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Description

ETHYL 7-(DIFLUOROMETHYL)-5-(1-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE: is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by the presence of a difluoromethyl group, a naphthyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 7-(DIFLUOROMETHYL)-5-(1-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the pyrazolopyrimidine core. This can be achieved through the reaction of a hydrazine derivative with a β-ketoester under acidic or basic conditions.

    Introduction of the Naphthyl Group: The naphthyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyrazolopyrimidine core reacts with a naphthyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Incorporation of the Difluoromethyl Group: The difluoromethyl group can be introduced through a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl iodide.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of ETHYL 7-(DIFLUOROMETHYL)-5-(1-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the naphthyl group, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a monofluoromethyl or methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the difluoromethyl group, where nucleophiles can replace one or both fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Monofluoromethyl or methyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 7-(DIFLUOROMETHYL)-5-(1-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ETHYL 7-(DIFLUOROMETHYL)-5-(1-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 7-(METHYL)-5-(1-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE
  • ETHYL 7-(TRIFLUOROMETHYL)-5-(1-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE
  • ETHYL 7-(CHLOROMETHYL)-5-(1-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE

Uniqueness

ETHYL 7-(DIFLUOROMETHYL)-5-(1-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its analogs with different substituents.

Properties

Molecular Formula

C20H15F2N3O2

Molecular Weight

367.3 g/mol

IUPAC Name

ethyl 7-(difluoromethyl)-5-naphthalen-1-ylpyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C20H15F2N3O2/c1-2-27-20(26)15-11-23-25-17(18(21)22)10-16(24-19(15)25)14-9-5-7-12-6-3-4-8-13(12)14/h3-11,18H,2H2,1H3

InChI Key

JGZWKYDHWVAPCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)F)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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